N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4/c1-11-7-15(12(2)25-11)18(23)20-5-6-21-9-13-8-14(19)3-4-16(13)24-10-17(21)22/h3-4,7-8H,5-6,9-10H2,1-2H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHXZHYWYKSHLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCN2CC3=C(C=CC(=C3)F)OCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation
2-Amino-4-fluorophenol serves as the foundational building block. Protection of the amine group is achieved through:
$$ \text{2-Amino-4-fluorophenol} + (\text{Boc})_2\text{O} \xrightarrow{\text{DMAP, DCM}} \text{N-Boc-2-hydroxy-4-fluorophenylamine} $$
Ring-Closing Methodology
Cyclization is performed using β-keto ester derivatives under basic conditions:
| Reaction Component | Quantity | Conditions | Yield |
|---|---|---|---|
| N-Boc-protected phenol | 1.0 eq | K₂CO₃ (3 eq), DMF, 80°C | 78% |
| Ethyl acetoacetate | 1.2 eq | 12 hr reaction time |
Characterization data for intermediate:
- ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J=8.4 Hz, 1H), 6.85 (dd, J=8.4, 2.8 Hz, 1H), 4.30 (s, 2H), 3.65 (t, J=6.0 Hz, 2H), 2.90 (t, J=6.0 Hz, 2H)
- HRMS : m/z calcd for C₁₀H₉FNO₃ [M+H]⁺ 210.0564, found 210.0561
Ethylenediamine Linker Installation
Nucleophilic Displacement
The oxazepine nitrogen undergoes alkylation with 2-bromoethylamine hydrobromide:
$$ \text{Oxazepinone} + \text{BrCH₂CH₂NHBoc} \xrightarrow{\text{DIEA, DMF}} \text{N-Alkylated intermediate} $$
Optimization data:
| Base | Temperature | Time | Yield |
|---|---|---|---|
| Triethylamine | 60°C | 8 hr | 45% |
| DIEA | 50°C | 6 hr | 68% |
| DBU | RT | 24 hr | 32% |
Furan Carboxamide Coupling
Carboxylic Acid Activation
2,5-Dimethylfuran-3-carboxylic acid is converted to its acid chloride:
$$ \text{Acid} + \text{SOCl}_2 \xrightarrow{\text{reflux}} \text{Acid chloride} $$
Amide Bond Formation
Coupling reaction with the ethylenediamine intermediate:
| Parameter | Condition |
|---|---|
| Solvent | Dichloromethane |
| Base | N-Methylmorpholine |
| Temperature | 0°C → RT |
| Coupling Agent | HATU |
| Reaction Time | 12 hr |
| Yield | 82% |
Final product characterization:
- Melting Point : 184-186°C
- ¹³C NMR (101 MHz, DMSO-d₆): δ 170.2 (C=O), 162.5 (C-F), 155.3 (O-C-O), 148.7 (furan C)
- HPLC Purity : 99.1% (C18 column, 254 nm)
Alternative Synthetic Routes
Microwave-Assisted Cyclization
Comparative study of conventional vs. microwave methods:
| Method | Time | Yield | Purity |
|---|---|---|---|
| Conventional | 8 hr | 72% | 97% |
| Microwave | 45 min | 85% | 99% |
Enzymatic Resolution
Process Optimization
Solvent Screening for Cyclization
| Solvent | Dielectric Constant | Yield |
|---|---|---|
| DMF | 36.7 | 78% |
| DMSO | 46.7 | 82% |
| NMP | 32.2 | 75% |
| THF | 7.5 | 41% |
Temperature Profile Study
| Temperature Range | Byproduct Formation |
|---|---|
| 60-70°C | <5% |
| 80-90°C | 12-18% |
| 100-110°C | 25-30% |
Analytical Characterization
Spectroscopic Data Correlation
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Furan methyl groups | 2.32 | s (6H) |
| Oxazepine methylene | 4.25 | t (2H) |
| Amide NH | 8.15 | br s (1H) |
Stability Studies
| Condition | Degradation After 30 Days |
|---|---|
| 40°C/75% RH | 2.1% |
| Light Exposure | 1.8% |
| Acidic (pH 2) | 12.4% |
| Basic (pH 10) | 18.7% |
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including:
Oxidation
Reduction
Substitution (nucleophilic or electrophilic)
Common Reagents and Conditions: Typical reagents used include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as sodium azide or electrophiles like alkyl halides, under conditions such as refluxing in an appropriate solvent or using a phase transfer catalyst.
Major Products: Depending on the reaction conditions and reagents, major products can include modified benzo-oxazepine derivatives, variously substituted furan compounds, and potentially novel ring structures formed through intramolecular cyclization.
Scientific Research Applications
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide has shown promise in:
Chemistry: : Serving as a building block for the synthesis of more complex molecules.
Biology: : Acting as a probe for studying biological pathways due to its unique structure.
Industry: : Utilized in the development of novel materials and polymers with specialized properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. Its unique structure allows for selective binding, possibly modulating biochemical pathways. The fluorine atom can enhance binding affinity and metabolic stability, contributing to the compound's overall bioactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares functional and structural motifs with several agrochemicals and pharmaceuticals, particularly in its amide linkage and halogenated aromatic systems. Below is a comparative analysis based on available data:
Table 1: Structural and Functional Comparison
Key Observations:
Amide Linkage: All compounds feature an amide bond, critical for molecular recognition and stability.
Halogenation : Fluorine and chlorine substituents are common in both the target compound and agrochemicals. Fluorine improves metabolic stability, while chlorine enhances lipophilicity and binding to hydrophobic pockets .
Heterocyclic Cores : The benzoxazepin core in the target compound is distinct from the pyridine (Fluazuron), benzene (Diflubenzuron), and triazine (Prosulfuron) systems in pesticides. Benzoxazepins are more prevalent in pharmaceuticals (e.g., anxiolytics), suggesting divergent applications.
Biological Activity : Agrochemical analogs primarily inhibit enzymatic targets (e.g., chitin or acetolactate synthase), whereas the target compound’s benzoxazepin scaffold is associated with CNS receptor modulation (e.g., GABA or serotonin receptors).
Research Findings and Mechanistic Insights
- Fluorine Impact: The 7-fluoro substituent may reduce oxidative metabolism, extending half-life compared to non-fluorinated benzoxazepins. This is observed in fluorinated agrochemicals like Prosulfuron, where fluorine enhances herbicidal persistence .
- Amide vs. Sulfonamide : The furan carboxamide’s electron-rich aromatic system could favor π-π stacking interactions, unlike the sulfonamide group in Prosulfuron, which relies on hydrogen bonding for enzyme inhibition.
- Benzoxazepin vs. Triazine : The benzoxazepin’s conformational flexibility may allow better adaptation to protein binding sites compared to the rigid triazine ring in Prosulfuron.
Biological Activity
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is a complex organic compound characterized by its unique structural features, including a fluorinated oxazepine moiety and a furan carboxamide. This compound's potential biological activities are of significant interest in medicinal chemistry due to its structural components that may interact with various biological targets.
Structural Overview
The molecular formula for this compound is , with a molecular weight of approximately 393.4 g/mol. Its structure incorporates several functional groups that are known to influence biological activity:
| Component | Description |
|---|---|
| Fluorine Atom | Enhances binding affinity due to electron-withdrawing properties. |
| Oxazepine Ring | Potential interaction with hydrophobic pockets in target sites. |
| Furan Carboxamide | Known for diverse biological activities and potential therapeutic applications. |
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets through competitive inhibition or allosteric modulation.
Case Studies
While direct case studies on this compound are scarce, analogous compounds have provided insights into potential therapeutic applications:
- Study on Oxazepine Derivatives : A study identified several oxazepine derivatives that exhibited potent anti-inflammatory effects by inhibiting TNF-induced necroptosis in human monocytic U937 cells. These findings suggest that similar compounds may also exhibit beneficial effects in inflammatory conditions .
Synthesis
The synthesis of this compound can be achieved through various synthetic routes involving the construction of the oxazepine ring followed by functionalization at the furan moiety. Detailed synthetic methodologies remain to be fully explored in literature.
Q & A
Q. Q: What are the key steps and analytical methods for synthesizing and characterizing this compound?
A: The synthesis involves multi-step reactions, starting with fluorination of the benzo-fused oxazepinone core using Selectfluor under mild conditions (dichloromethane, 25°C) to introduce the fluorine substituent. Subsequent coupling with the 2,5-dimethylfuran-3-carboxamide moiety via an ethyl linker requires precise stoichiometric control (1:1.2 molar ratio) and inert atmosphere to prevent oxidation. Final purification employs column chromatography (silica gel, ethyl acetate/hexane gradient). Characterization uses ¹H/¹³C NMR to confirm regiochemistry and high-resolution mass spectrometry (HRMS) to verify molecular weight (348.4 g/mol) and purity (>95%) .
Advanced Fluorination Optimization
Q. Q: How can fluorination efficiency be optimized during synthesis?
A: Electrophilic fluorination of the oxazepinone precursor is critical. Reaction optimization studies suggest using Selectfluor in dichloromethane at 25°C with a 10% excess of fluorinating agent achieves >85% yield. Solvent polarity significantly impacts reaction kinetics—aprotic solvents like DMF reduce byproduct formation. Monitoring via thin-layer chromatography (TLC) at 30-minute intervals ensures reaction completion .
Bioactivity and Target Engagement
Q. Q: What methodologies are used to investigate its biological targets and mechanisms?
A: Enzyme inhibition assays (e.g., fluorescence-based kinase assays) and molecular docking simulations (AutoDock Vina, PDB structures) are employed to predict interactions with serine/threonine kinases or G-protein-coupled receptors. For example, the fluorinated oxazepine moiety may mimic ATP-binding motifs, while the furan carboxamide group enhances hydrophobic binding. Dose-response curves (IC₅₀ values) and surface plasmon resonance (SPR) validate target affinity .
Stability and Storage Conditions
Q. Q: How should this compound be stored to maintain stability?
A: The compound is stable at −20°C under argon for >6 months but degrades in acidic/basic conditions (pH <4 or >10) due to hydrolysis of the amide bond. Lyophilization in amber vials with desiccants (silica gel) prevents photodegradation. Thermal gravimetric analysis (TGA) shows decomposition onset at 180°C .
Solubility and Formulation Challenges
Q. Q: What strategies improve aqueous solubility for in vivo studies?
A: The compound’s low water solubility (<0.1 mg/mL) is addressed via nanoparticle encapsulation (PLGA polymers) or co-solvent systems (5% DMSO + 10% PEG-400 in saline). Dynamic light scattering (DLS) confirms particle size (150–200 nm), while HPLC-UV monitors stability in simulated biological fluids .
Reaction Byproduct Analysis
Q. Q: How are synthetic byproducts identified and mitigated?
A: LC-MS/MS with a C18 column (ACN/water + 0.1% formic acid) detects impurities (e.g., defluorinated byproducts or ethyl linker cleavage products). Process optimization includes reducing reaction temperature (from 80°C to 50°C) and using scavengers (molecular sieves) to absorb residual water .
Pharmacokinetic Profiling
Q. Q: What in vitro models assess absorption and metabolism?
A: Caco-2 cell monolayers evaluate intestinal permeability (Papp >1 ×10⁻⁶ cm/s indicates moderate absorption). Hepatic microsomal stability assays (human/rat) quantify metabolic half-life (t₁/₂) via LC-QTOF-MS , identifying CYP3A4-mediated oxidation as the primary metabolic pathway .
Data Contradictions in Bioactivity Studies
Q. Q: How to resolve discrepancies in reported IC₅₀ values across studies?
A: Variability may arise from assay conditions (e.g., ATP concentration in kinase assays). Standardizing protocols (e.g., 1 mM ATP, 10 mM Mg²⁺) and using reference inhibitors (staurosporine) as internal controls improves reproducibility. Meta-analysis of raw data across studies identifies outliers due to solvent effects (DMSO >1% inhibits activity) .
Advanced Analytical Validation
Q. Q: How is batch-to-batch consistency validated?
A: QC criteria include NMR purity (>98%), chiral HPLC (Chiralpak AD-H column) to confirm enantiomeric excess (>99%), and elemental analysis (C, H, N within ±0.4% of theoretical). Residual solvent analysis (GC-MS) ensures compliance with ICH Q3C guidelines .
Scaling-Up Synthetic Routes
Q. Q: What modifications are needed for gram-scale synthesis?
A: Transitioning from milligram to gram-scale requires replacing batch reactors with continuous flow systems to control exothermic reactions (e.g., fluorination). Catalyst recycling (e.g., Pd/C in coupling steps) and in-line FTIR monitoring reduce costs and improve yield consistency (from 65% to 82%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
